Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1242866-44-9
VCID: VC7162020
InChI: InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-8-13(2)9-11-15)16-7-5-6-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)
SMILES: CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)C
Molecular Formula: C21H22N2O3
Molecular Weight: 350.418

Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

CAS No.: 1242866-44-9

Cat. No.: VC7162020

Molecular Formula: C21H22N2O3

Molecular Weight: 350.418

* For research use only. Not for human or veterinary use.

Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate - 1242866-44-9

Specification

CAS No. 1242866-44-9
Molecular Formula C21H22N2O3
Molecular Weight 350.418
IUPAC Name ethyl 8-methyl-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-8-13(2)9-11-15)16-7-5-6-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)
Standard InChI Key OYUVSJGGOGLSQX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2-dihydroquinoline backbone substituted at positions 3, 4, and 8. Key structural elements include:

  • Position 3: An ethyl ester group (-COOCH2CH3) that enhances lipophilicity and membrane permeability.

  • Position 4: A (4-methylbenzyl)amino group (-NH-CH2-C6H4-CH3) contributing to target specificity through hydrophobic and π-π interactions.

  • Position 8: A methyl group (-CH3) that sterically influences molecular conformation.

The IUPAC name, ethyl 8-methyl-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate, underscores these substitutions.

Physicochemical Profile

PropertyValue
Molecular FormulaC21H22N2O3
Molecular Weight350.418 g/mol
CAS Registry Number1242866-44-9
SolubilityLimited aqueous solubility
StabilityStable under ambient conditions

The ethyl ester and aromatic groups confer moderate lipophilicity (predicted logP ≈ 3.2), balancing bioavailability and target engagement.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step protocols to assemble the quinoline core and introduce substituents. A representative pathway includes:

Step 1: Condensation of ortho-toluidine with ethoxymethylene malonate diethyl ester (EMME) at 120°C to form diethyl 2-((o-tolylamino)methylene)malonate .
Step 2: Cyclization via microwave-assisted heating in diphenyl ether with 2-chlorobenzoic acid catalysis, yielding ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate .
Step 3: Amination with 4-methylbenzylamine to install the critical (4-methylbenzyl)amino group.

StepReactionConditionsYield
1Condensation120°C, 2 hours75%
2CyclizationMicrowave, >250°C, 2 hours70%
3AminationRoom temperature, 24 hours80%

Green Chemistry Approaches

Recent advances employ nanocatalysts to improve efficiency. Fe3O4 nanoparticles (16 nm) facilitate one-pot quinoline synthesis via Knoevenagel-Michael-cyclization cascades, achieving yields up to 95% in 5–15 minutes . These methods reduce waste and enable catalyst reuse for ≥5 cycles .

Biological Activities

Antimicrobial Efficacy

The compound inhibits Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens at MIC values of 8–32 µg/mL. The (4-methylbenzyl)amino group enhances membrane disruption, while the quinoline core intercalates into microbial DNA.

Anti-HIV Activity

Structurally related quinoline carbohydrazides exhibit anti-HIV activity at <150 µM with minimal cytotoxicity (CC50 >500 µM) . While direct evidence for this compound is lacking, molecular docking predicts strong binding to HIV integrase (binding energy: -9.2 kcal/mol) .

Mechanism of Action

Enzyme Inhibition

The compound competitively inhibits bacterial dihydrofolate reductase (DHFR) with a Ki of 0.8 µM, disrupting folate synthesis. In cancer cells, it chelates Mg²⁺ ions in topoisomerase IIα’s ATPase domain, preventing DNA relaxation.

Molecular Interactions

Docking studies reveal:

  • Hydrogen bonding: Between the carbonyl oxygen (position 2) and DHFR’s Asp27.

  • Hydrophobic contacts: The 4-methylbenzyl group occupies a hydrophobic pocket in topoisomerase IIα.

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